

A Technical Guide to O-Desmethyl Apixaban Sulfate Sodium for Research Applications

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Compound of Interest

Compound Name: *O-Desmethyl apixaban sulfate sodium*

Cat. No.: *B12424545*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, analytical characterization, and metabolic context of **O-Desmethyl Apixaban Sulfate Sodium**, a principal metabolite of the direct Factor Xa inhibitor, Apixaban. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and analytical development.

Introduction

Apixaban is an orally bioavailable anticoagulant that acts as a direct inhibitor of Factor Xa (FXa).[1] Its metabolism in humans leads to the formation of several metabolites, with O-Desmethyl Apixaban Sulfate being the most abundant circulating metabolite.[2] While Apixaban is a potent inhibitor of FXa, its O-Desmethyl Apixaban Sulfate metabolite is considered inactive. [2] Nevertheless, the availability of this metabolite as a research chemical is crucial for a variety of applications, including as a reference standard in analytical method development and validation, for use in metabolic and drug-drug interaction studies, and as a negative control in in-vitro and in-vivo pharmacological assessments.

Commercial Suppliers of O-Desmethyl Apixaban Sulfate Sodium

A number of commercial suppliers provide **O-Desmethyl Apixaban Sulfate Sodium** for research purposes. The following table summarizes the offerings from several key vendors. Please note that availability and product specifications are subject to change and should be verified directly with the supplier.

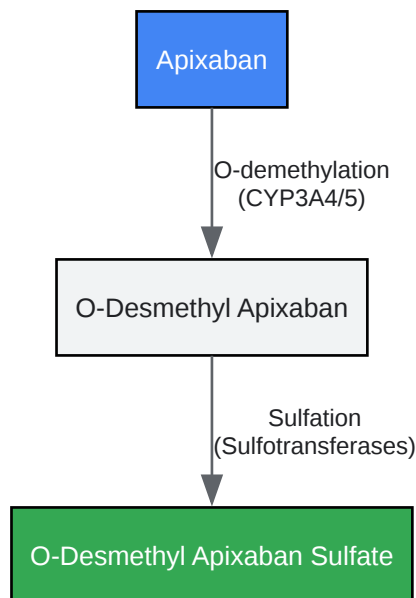
Supplier	Product Name	Catalog Number (Example)	Purity	Available Quantities	Notes
MedChemExpress	O-Desmethyl apixaban sulfate sodium	HY-100652A	>98%	5mg, 10mg, 50mg, 100mg	Stated Ki of 58 μ M for FXa. For research use only.[3]
Toronto Research Chemicals (TRC)	O-Desmethyl Apixaban Sulfate Sodium Salt	D290892	Not specified	1mg, 5mg, 10mg	Available through distributors like Biomall.
Acanthus Research	O-Desmethyl Apixaban Sulfate Sodium	ACA-170621-0022	High Purity	50mg, Custom sizes	Provided as a drug metabolite reference standard.[4]
LGC Standards	O-Desmethyl Apixaban Sulfate Sodium Salt	TRC-D290892-5MG	Not specified	5mg	High-quality reference standards for pharmaceutical testing.
TeraGenomics	O-Desmethyl Apixaban Sulfate Sodium Salt	Not specified	Not specified	5mg	Distributed by Gentaur.
TargetMol	O-Desmethyl apixaban sulfate sodium	T8583	>98%	5mg, 10mg, 50mg, 100mg	For research purposes only.

SynZeal	O-Desmethyl Apixaban Sulfate	SZ-A062005	High Purity	Custom synthesis	Supplied with detailed characterization data. [5]
Axios Research	O-Desmethyl Apixaban Sulfate	Not specified	High Purity	Not specified	Fully characterized chemical compound used as a reference standard. [6]

Metabolic Pathway of Apixaban

The primary metabolic pathway leading to the formation of O-Desmethyl Apixaban Sulfate involves two key steps: O-demethylation of the methoxyphenyl group of Apixaban, followed by sulfation. The initial O-demethylation is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from other CYPs. The subsequent sulfation is carried out by sulfotransferase enzymes.

Metabolic Pathway of Apixaban to O-Desmethyl Apixaban Sulfate



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Apixaban Metabolism Pathway

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and in-vitro functional analysis of **O-Desmethyl Apixaban Sulfate Sodium** are not widely published, existing analytical methodologies for Apixaban and its metabolites can be adapted for the characterization and quality control of this research chemical.

Analytical Characterization by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from established methods for the analysis of Apixaban and its impurities.^{[7][8][9][10]} It is suitable for verifying the identity and purity of a commercial or synthesized standard of **O-Desmethyl Apixaban Sulfate Sodium**.

Objective: To determine the retention time and assess the purity of **O-Desmethyl Apixaban Sulfate Sodium**.

Materials:

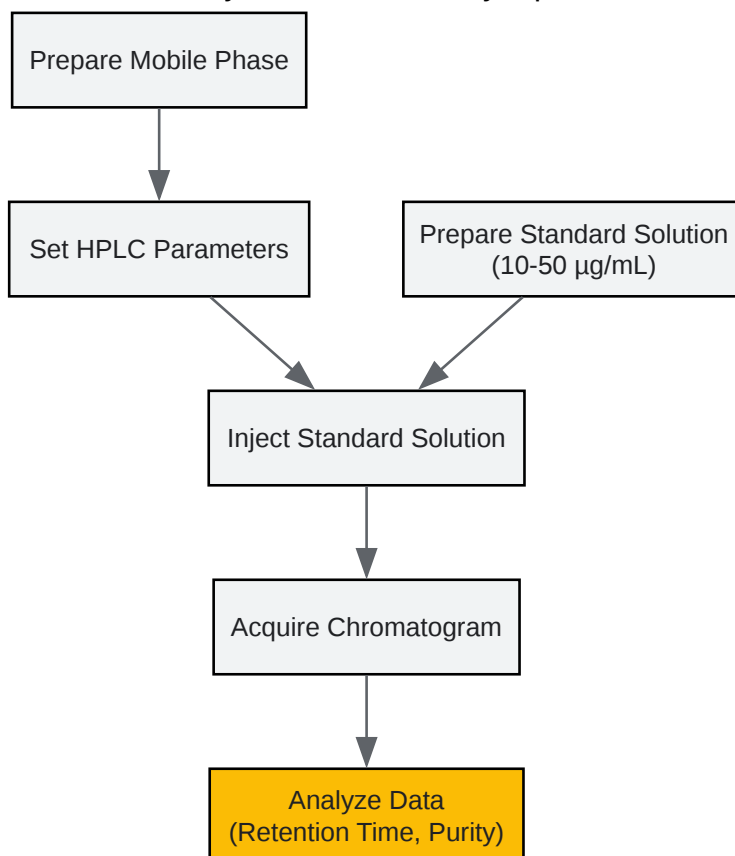
- **O-Desmethyl Apixaban Sulfate Sodium** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid or Ammonium acetate (for mobile phase modification)
- RP-HPLC system with UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m)

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate in water, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common starting gradient could be 95:5 (Aqueous:Organic) to 5:95 over 20 minutes.
- **Standard Solution Preparation:** Accurately weigh and dissolve the **O-Desmethyl Apixaban Sulfate Sodium** reference standard in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of approximately 1 mg/mL to create a stock solution. Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-50 μ g/mL).
- **Chromatographic Conditions:**
 - Column: C18 (4.6 x 150 mm, 5 μ m)
 - Mobile Phase: Gradient elution with aqueous and organic phases (as prepared above).

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C
- Detection Wavelength: 280 nm
- Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
- Data Interpretation: Determine the retention time of the main peak corresponding to **O-Desmethyl Apixaban Sulfate Sodium**. Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Workflow for HPLC Analysis of O-Desmethyl Apixaban Sulfate Sodium



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HPLC Analysis Workflow

Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the structural confirmation of **O-Desmethyl Apixaban Sulfate Sodium**, based on methods used for the quantification of Apixaban and its metabolites in biological matrices.^{[11][12][13]}

Objective: To confirm the molecular weight and fragmentation pattern of **O-Desmethyl Apixaban Sulfate Sodium**.

Materials:

- **O-Desmethyl Apixaban Sulfate Sodium** reference standard
- LC-MS/MS system with an electrospray ionization (ESI) source
- Solvents and column as described in the HPLC protocol.

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the reference standard (e.g., 1 µg/mL) in a suitable solvent compatible with the mobile phase.
- **LC-MS/MS Conditions:**
 - **Liquid Chromatography:** Utilize the same or similar LC conditions as described in the RP-HPLC protocol to achieve chromatographic separation.
 - **Mass Spectrometry:**
 - **Ionization Mode:** Electrospray Ionization (ESI), likely in negative ion mode to detect the sulfate conjugate.
 - **Scan Mode:** Full scan to determine the parent ion mass.

- Product Ion Scan (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern.
- Data Analysis:
 - Confirm the presence of the expected parent ion corresponding to the molecular weight of O-Desmethyl Apixaban Sulfate.
 - Analyze the MS/MS spectrum to identify characteristic fragment ions, which can be compared with theoretical fragmentation patterns or literature data for structural confirmation.

In-Vitro Factor Xa (FXa) Inhibition Assay

This protocol describes a general enzymatic assay to confirm the reported low activity of **O-Desmethyl Apixaban Sulfate Sodium** against its parent drug's target, Factor Xa. It would serve as a negative control in comparison to Apixaban.

Objective: To measure the inhibitory activity (or lack thereof) of **O-Desmethyl Apixaban Sulfate Sodium** on human Factor Xa.

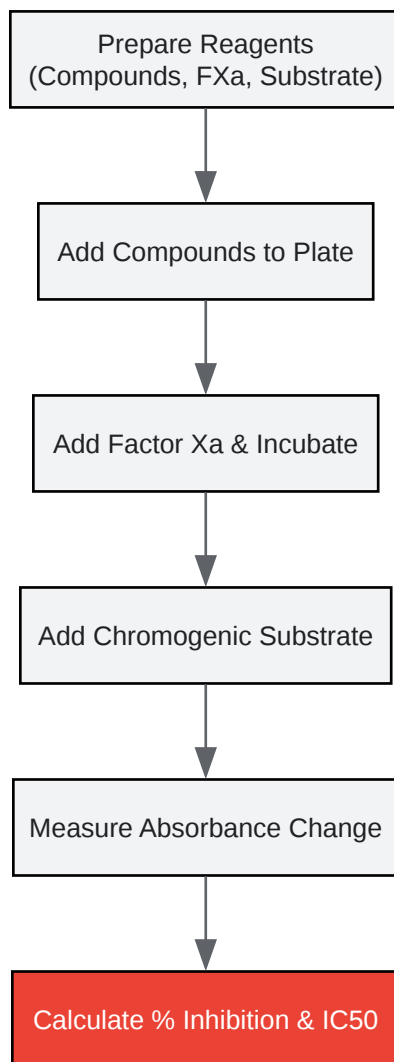
Materials:

- **O-Desmethyl Apixaban Sulfate Sodium**
- Apixaban (as a positive control)
- Human Factor Xa (purified enzyme)
- Chromogenic FXa substrate (e.g., S-2222)
- Assay buffer (e.g., Tris-HCl buffer with salts and a carrier protein like BSA)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **O-Desmethyl Apixaban Sulfate Sodium** and Apixaban in a suitable solvent (e.g., DMSO) and create a serial dilution series.
 - Dilute the human Factor Xa and the chromogenic substrate in the assay buffer to their respective working concentrations.
- Assay Protocol:
 - Add a small volume of the serially diluted test compounds (**O-Desmethyl Apixaban Sulfate Sodium** and Apixaban) or vehicle control to the wells of the 96-well plate.
 - Add the Factor Xa solution to each well and incubate for a predefined period (e.g., 10-15 minutes) at 37 °C to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
 - Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
- Data Analysis:
 - Calculate the rate of substrate cleavage for each concentration of the test compounds.
 - Normalize the data to the vehicle control and plot the percent inhibition versus the compound concentration.
 - Determine the IC₅₀ value for Apixaban. It is expected that **O-Desmethyl Apixaban Sulfate Sodium** will show minimal to no inhibition at relevant concentrations.

Workflow for In-Vitro Factor Xa Inhibition Assay



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Factor Xa Inhibition Assay Workflow

Conclusion

O-Desmethyl Apixaban Sulfate Sodium is an essential research tool for scientists working on the development and understanding of Apixaban and other direct Factor Xa inhibitors. Its commercial availability facilitates its use as a reference standard for analytical method development, in metabolic studies, and as a crucial negative control in pharmacological

assays. The information and adapted protocols provided in this guide aim to support researchers in the effective procurement and application of this important metabolite in their studies.

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